1-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea
Descripción
Propiedades
IUPAC Name |
1-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-23-12-4-6-13(7-5-12)24-11-15-20-16(25-21-15)10-19-17(22)18-9-14-3-2-8-26-14/h2-8H,9-11H2,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXFMMKCTUDTQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Attachment of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced via nucleophilic substitution reactions, where a methoxyphenol reacts with a suitable electrophile, such as a halomethyl oxadiazole intermediate.
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Formation of the Urea Linkage: : The urea linkage is typically formed by reacting an isocyanate with an amine. In this case, the thiophen-2-ylmethylamine would react with an appropriate isocyanate derivative of the oxadiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes with rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidizing Agents: H₂O₂, m-CPBA
Reducing Agents: Pd/C with H₂, lithium aluminum hydride (LiAlH₄)
Bases: NaH, KOtBu
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted phenoxy derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through various bioassays and in vitro studies.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring and methoxyphenyl group could facilitate binding to specific molecular targets, while the thiophene moiety might enhance its overall stability and bioavailability.
Comparación Con Compuestos Similares
Key Structural Features:
- Core Heterocycle : Unlike thiazole- or triazole-based ureas (e.g., compounds 11a–o in ), this compound uses a 1,2,4-oxadiazole scaffold, which offers distinct electronic and steric properties .
- Substituents: The 4-methoxyphenoxy group contrasts with electron-withdrawing substituents (e.g., Cl, CF₃) in and , which may reduce metabolic degradation but increase hydrophobicity.
Molecular Weight and Physicochemical Properties:
- Calculated Molecular Weight : ~418.45 g/mol (based on formula).
- Comparative Data: Compound Core Structure Key Substituents Molecular Weight (g/mol) Target Compound 1,2,4-Oxadiazole 4-Methoxyphenoxy, Thiophene ~418.45 11a () Thiazole 3-Fluorophenyl 484.2 11d () Thiazole 4-Trifluoromethylphenyl 534.1 11l () Thiazole 3-Methoxyphenyl 496.3 Compound in Triazole 5-Chloro-2-methoxyphenyl ~452.88
The target compound’s lower molecular weight compared to thiazole-based analogs (e.g., 11d, 534.1 g/mol) may enhance bioavailability .
Structure-Activity Relationship (SAR) Insights
- Electron-Donating vs.
- Heterocycle Influence : Thiophene’s smaller size compared to phenyl groups (e.g., 11i) could improve binding in constrained active sites .
Data Table: Comparative Analysis of Urea Derivatives
Actividad Biológica
The compound 1-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic molecule that incorporates a 1,2,4-oxadiazole ring and a thiophene moiety. Compounds containing oxadiazole and thiophene structures have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For example, compounds with similar structures have demonstrated potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds are often in the low microgram per milliliter range, indicating strong efficacy .
Anticancer Properties
Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds featuring the 1,2,4-oxadiazole scaffold have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Compounds similar to our target molecule have also been reported to possess anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Study on Antimicrobial Activity
A study published in 2021 examined a series of 1,3,4-oxadiazole derivatives and their antimicrobial activity. The results indicated that certain derivatives exhibited excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, one derivative showed an MIC of 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.5 | E. coli |
| Compound B | 0.25 | MRSA |
| Compound C | 1 | S. aureus |
Study on Anticancer Activity
Another investigation focused on the anticancer properties of oxadiazole-containing compounds. The study demonstrated that specific derivatives were effective in inhibiting the growth of cancer cells from breast and lung cancer lines. The underlying mechanism was attributed to apoptosis induction via mitochondrial pathways .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 | 10 |
| Compound E | A549 | 15 |
Q & A
Basic: What are the key synthetic routes for preparing 1-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea, and how are critical intermediates optimized?
Answer:
The synthesis typically involves a multi-step process:
Oxadiazole Ring Formation : React 4-methoxyphenoxy acetic acid with hydroxylamine to form an intermediate hydrazide, followed by cyclization with cyanogen bromide under reflux (acetonitrile, 80°C, 12 hours) .
Methylation : The oxadiazole intermediate undergoes alkylation using iodomethane in the presence of NaH (THF, 0°C to room temperature, 4 hours) to introduce the methyl group .
Urea Coupling : React the alkylated oxadiazole with thiophen-2-ylmethyl isocyanate in dichloromethane (DCM) with triethylamine as a base (0°C to room temperature, 8 hours) .
Optimization Tips :
- Use HPLC to monitor cyclization efficiency (>95% purity threshold).
- Adjust stoichiometry of iodomethane (1.2 equivalents) to minimize side products.
Advanced: How can computational methods predict the biological activity of this compound, and what validation experiments are recommended?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Prioritize docking scores < −8.0 kcal/mol for further study .
- ADMET Prediction : Employ SwissADME to assess permeability (e.g., Caco-2 cell predictions) and cytochrome P450 inhibition profiles .
- Validation :
- Perform enzyme inhibition assays (e.g., IC₅₀ measurements) for top computational hits.
- Validate metabolic stability using microsomal assays (human liver microsomes, 1 mg/mL, 37°C, 30 minutes) .
Basic: What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
Answer:
- ¹H/¹³C NMR : Confirm the urea NH protons (δ 8.2–8.5 ppm) and thiophene protons (δ 6.8–7.2 ppm). The oxadiazole methyl group appears at δ 4.3–4.5 ppm .
- HRMS : Verify molecular ion [M+H]⁺ with < 3 ppm error.
- IR Spectroscopy : Identify urea C=O stretch (1640–1680 cm⁻¹) and oxadiazole C=N (1520–1560 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported biological activities between this compound and structurally similar analogs?
Answer:
- Structural Comparison : Use X-ray crystallography or DFT calculations to compare electronic profiles (e.g., electron-withdrawing vs. donating groups on the oxadiazole ring) .
- Bioactivity Assays :
- Test analogs with modified thiophene substituents (e.g., 3-thienyl vs. 2-thienyl) in parallel.
- Evaluate dose-response curves (0.1–100 µM) to quantify potency differences .
- Case Study : Replace 4-methoxyphenoxy with 4-cyanophenoxy to assess how electron density affects target binding .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Answer:
- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours. Monitor degradation via HPLC:
- Stable : pH 4.5–7.4 (<5% degradation).
- Unstable : pH < 2 (hydrolysis of urea linkage) .
- Thermal Stability : Store at −20°C (long-term) vs. 25°C (accelerated testing). Use TGA to determine decomposition onset (>150°C typical for oxadiazoles) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
Answer:
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Key Modifications :
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Synthetic Strategy : Use parallel synthesis to generate a 20-compound library with systematic substitutions. Screen against primary and off-target proteins .
Basic: What are the recommended protocols for evaluating in vitro cytotoxicity and selectivity?
Answer:
- Cell Lines : Use HEK293 (normal) and HeLa (cancer) cells.
- MTT Assay :
- Seed cells at 5,000 cells/well, 24-hour incubation.
- Treat with 0.1–100 µM compound for 48 hours.
- Calculate IC₅₀ and selectivity index (SI = IC₅₀_normal / IC₅₀_cancer). Aim for SI > 5 .
Advanced: How can researchers leverage fragment-based drug design (FBDD) to optimize this compound’s pharmacokinetics?
Answer:
- Fragment Library : Screen 500 fragments (MW < 250 Da) against the urea-oxadiazole core.
- SPR Binding : Identify fragments with KD < 100 µM. Merge top fragments (e.g., substituents improving solubility or LogP) .
- In Vivo Validation : Assess oral bioavailability in murine models (dose: 10 mg/kg; plasma collection at 0.5, 2, 8, 24 hours) .
Basic: What are the critical controls for ensuring reproducibility in synthetic protocols?
Answer:
- Reagent Purity : Use freshly distilled triethylamine (TEA) to prevent amine oxidation.
- Temperature Gradients : Maintain strict control during exothermic steps (e.g., <5°C during alkylation).
- QC Checkpoints :
- Intermediate purity by TLC (Rf = 0.3 in ethyl acetate/hexane 1:1).
- Final compound characterization with ≥2 orthogonal methods (e.g., NMR + HRMS) .
Advanced: How can cryo-EM or X-ray crystallography elucidate binding modes in the absence of co-crystal structures?
Answer:
- Cryo-EM Workflow :
- Validation : Mutate residues (e.g., Asp308Ala) predicted to contact the compound. Measure binding affinity via ITC (ΔG < −10 kcal/mol confirms critical interactions) .
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